N--[4-(1-Methylethyl)benzoyl]-D-phenylalanine N--[4-(1-Methylethyl)benzoyl]-D-phenylalanine
Brand Name: Vulcanchem
CAS No.: 105746-38-1
VCID: VC0041727
InChI: InChI=1S/C19H21NO3/c1-13(2)15-8-10-16(11-9-15)18(21)20-17(19(22)23)12-14-6-4-3-5-7-14/h3-11,13,17H,12H2,1-2H3,(H,20,21)(H,22,23)/t17-/m1/s1
SMILES: CC(C)C1=CC=C(C=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)O
Molecular Formula: C19H21NO3
Molecular Weight: 311.4 g/mol

N--[4-(1-Methylethyl)benzoyl]-D-phenylalanine

CAS No.: 105746-38-1

Reference Standards

VCID: VC0041727

Molecular Formula: C19H21NO3

Molecular Weight: 311.4 g/mol

N--[4-(1-Methylethyl)benzoyl]-D-phenylalanine - 105746-38-1

CAS No. 105746-38-1
Product Name N--[4-(1-Methylethyl)benzoyl]-D-phenylalanine
Molecular Formula C19H21NO3
Molecular Weight 311.4 g/mol
IUPAC Name (2R)-3-phenyl-2-[(4-propan-2-ylbenzoyl)amino]propanoic acid
Standard InChI InChI=1S/C19H21NO3/c1-13(2)15-8-10-16(11-9-15)18(21)20-17(19(22)23)12-14-6-4-3-5-7-14/h3-11,13,17H,12H2,1-2H3,(H,20,21)(H,22,23)/t17-/m1/s1
Standard InChIKey CMPHSKQRGJSKJX-QGZVFWFLSA-N
Isomeric SMILES CC(C)C1=CC=C(C=C1)C(=O)N[C@H](CC2=CC=CC=C2)C(=O)O
SMILES CC(C)C1=CC=C(C=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)O
Canonical SMILES CC(C)C1=CC=C(C=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)O
PubChem Compound 14186402
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator